molecular formula C9H15N4O7P B14401353 5-Amino-2'-deoxycytidine 5'-(dihydrogen phosphate) CAS No. 88188-04-9

5-Amino-2'-deoxycytidine 5'-(dihydrogen phosphate)

Cat. No.: B14401353
CAS No.: 88188-04-9
M. Wt: 322.21 g/mol
InChI Key: HLACHKVVHDNXNH-RRKCRQDMSA-N
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Description

5-Amino-2’-deoxycytidine 5’-(dihydrogen phosphate) is a nucleotide analog that plays a crucial role in various biochemical processes. It is a derivative of deoxycytidine, where the amino group is attached to the 5th position of the cytosine ring, and the phosphate group is esterified to the 5’ position of the deoxyribose moiety. This compound is significant in the study of DNA synthesis and repair mechanisms.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Amino-2’-deoxycytidine 5’-(dihydrogen phosphate) typically involves the phosphorylation of 5-Amino-2’-deoxycytidine. The process begins with the protection of the hydroxyl groups on the deoxyribose moiety, followed by the introduction of the phosphate group using phosphorylating agents such as phosphorus oxychloride or phosphoramidite reagents. The reaction is usually carried out under anhydrous conditions to prevent hydrolysis of the intermediates.

Industrial Production Methods

Industrial production of this compound involves large-scale phosphorylation reactions using automated synthesizers. The process is optimized for high yield and purity, employing techniques such as column chromatography for purification. The final product is often obtained as a disodium salt to enhance its solubility and stability.

Chemical Reactions Analysis

Types of Reactions

5-Amino-2’-deoxycytidine 5’-(dihydrogen phosphate) undergoes various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.

    Reduction: The compound can be reduced to form deoxycytidine derivatives.

    Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or potassium permanganate are commonly used.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed.

    Substitution: Nucleophiles such as alkyl halides or acyl chlorides are used under basic conditions.

Major Products Formed

    Oxidation: Nitroso or nitro derivatives of 5-Amino-2’-deoxycytidine.

    Reduction: Deoxycytidine derivatives.

    Substitution: Various substituted amino derivatives depending on the nucleophile used.

Scientific Research Applications

5-Amino-2’-deoxycytidine 5’-(dihydrogen phosphate) has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of oligonucleotides and nucleic acid analogs.

    Biology: Plays a role in the study of DNA synthesis, repair, and methylation processes.

    Medicine: Investigated for its potential use in antiviral and anticancer therapies due to its ability to interfere with DNA replication.

    Industry: Utilized in the production of diagnostic reagents and molecular biology kits.

Mechanism of Action

The mechanism of action of 5-Amino-2’-deoxycytidine 5’-(dihydrogen phosphate) involves its incorporation into DNA during replication. Once incorporated, it can inhibit DNA polymerase activity, leading to the termination of DNA synthesis. This compound can also act as a substrate for DNA methyltransferases, thereby affecting DNA methylation patterns and gene expression.

Comparison with Similar Compounds

Similar Compounds

    2’-Deoxycytidine 5’-(dihydrogen phosphate): A closely related compound without the amino group at the 5th position.

    5-Azacytidine: A nucleoside analog with a nitrogen atom replacing the carbon at the 5th position of the cytosine ring.

    Decitabine: A derivative of 5-Azacytidine used in the treatment of myelodysplastic syndromes.

Uniqueness

5-Amino-2’-deoxycytidine 5’-(dihydrogen phosphate) is unique due to the presence of the amino group at the 5th position, which imparts distinct chemical reactivity and biological activity. This modification allows it to participate in specific biochemical pathways and makes it a valuable tool in research and therapeutic applications.

Properties

CAS No.

88188-04-9

Molecular Formula

C9H15N4O7P

Molecular Weight

322.21 g/mol

IUPAC Name

[(2R,3S,5R)-5-(4,5-diamino-2-oxopyrimidin-1-yl)-3-hydroxyoxolan-2-yl]methyl dihydrogen phosphate

InChI

InChI=1S/C9H15N4O7P/c10-4-2-13(9(15)12-8(4)11)7-1-5(14)6(20-7)3-19-21(16,17)18/h2,5-7,14H,1,3,10H2,(H2,11,12,15)(H2,16,17,18)/t5-,6+,7+/m0/s1

InChI Key

HLACHKVVHDNXNH-RRKCRQDMSA-N

Isomeric SMILES

C1[C@@H]([C@H](O[C@H]1N2C=C(C(=NC2=O)N)N)COP(=O)(O)O)O

Canonical SMILES

C1C(C(OC1N2C=C(C(=NC2=O)N)N)COP(=O)(O)O)O

Origin of Product

United States

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